tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
“tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate” is a heterocyclic building block . Its empirical formula is C9H15NO2, and it has a molecular weight of 169.22 .
Synthesis Analysis
N-Boc-2,5-dihydro-1H-pyrrole can be synthesized from N-boc-diallylamine . It may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It has also been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)OC(=O)N1CC=CC1
. Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.458 (lit.), a boiling point of 208 °C (lit.), and a density of 0.981 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Complex Compounds : This compound is used in the synthesis of various complex chemical structures. For instance, it played a role in the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition and dehydrogenation processes (Porta, Capuzzi, & Bettarini, 1994).
Intermediate in Chemical Reactions : It acts as an intermediate in chemical reactions. A notable example is its use in the short synthesis of pulchellalactam (Hermet, Caubert, & Langlois, 2006).
Study of Chemical Structures and Reactions : Research includes the investigation of its derivatives for understanding chemical structures and reactions. For example, studies on 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate provided insights into the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).
Photocyclodimerization Studies : The photocyclodimerization of tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate has been studied, providing insights into the structural and chemical properties of the resulting compounds (Kopf, Wrobel, & Margaretha, 1998).
Development of Novel Building Blocks : It is used for developing new building blocks in chemical synthesis. For example, a regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed utilizing the bulky tert-butyl moiety (Nguyen, Schiksnis, & Michelotti, 2009).
Innovative Organic Synthesis Approaches : Research has focused on innovative approaches to organic synthesis using this compound, such as the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates (Herath & Cosford, 2010).
Safety And Hazards
Future Directions
The compound may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It has also been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts , indicating potential applications in the synthesis of other complex organic compounds.
properties
IUPAC Name |
tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZAXFMJUXBDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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